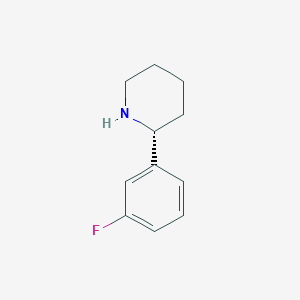

(R)-2-(3-Fluorophenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(2R)-2-(3-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1 |

InChI Key |

YTYUBQPJRNWHGE-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

(R)-2-(3-Fluorophenyl)piperidine CAS number 1228542-47-9

CAS Number: 1228542-47-9 Formula: C₁₁H₁₄FN Molecular Weight: 179.24 g/mol

Executive Summary

(R)-2-(3-Fluorophenyl)piperidine is a high-value chiral heterocyclic building block, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) modulators. As a "privileged scaffold," the 2-arylpiperidine core serves as a rigid pharmacophore that orients the aromatic moiety and the basic nitrogen into a specific spatial arrangement required for high-affinity binding to aminergic receptors (e.g., Dopamine, Serotonin, NMDA).

The incorporation of the fluorine atom at the meta-position of the phenyl ring is a strategic medicinal chemistry modification. It enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation at a metabolically vulnerable site while simultaneously increasing lipophilicity (LogP) and membrane permeability without significantly altering steric bulk.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Systematic Name | (2R)-2-(3-fluorophenyl)piperidine |

| CAS Number | 1228542-47-9 |

| Stereochemistry | (R)-Enantiomer |

| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) |

| Boiling Point | ~260°C (predicted at 760 mmHg); ~110°C at 0.5 mmHg |

| pKa | ~9.5 (Piperidine nitrogen) |

| LogP | 2.6 ± 0.3 (Predicted) |

| Solubility | Soluble in MeOH, DCM, DMSO; Low solubility in water (free base) |

Synthetic Methodologies

Producing (R)-2-(3-Fluorophenyl)piperidine with high enantiomeric excess (ee >98%) is critical, as biological activity is often strictly governed by the C2-stereocenter. Two primary routes are detailed below: the modern Asymmetric Hydrogenation (catalytic) and the robust Classical Resolution.

Route A: Asymmetric Hydrogenation (Catalytic/Green Route)

This method utilizes a chiral Rhodium or Iridium catalyst to hydrogenate the corresponding pyridine precursor. It is atom-efficient and preferred for large-scale synthesis.

-

Precursor : 2-(3-Fluorophenyl)pyridine (synthesized via Suzuki coupling of 2-bromopyridine and 3-fluorophenylboronic acid).

-

Catalyst System : [Rh(COD)Cl]₂ complexed with a chiral bisphosphine ligand such as (S,S)-f-Binaphane or (R)-Josiphos . Note: The ligand chirality dictates the product stereochemistry; screening is required to confirm the specific ligand-product match.

-

Conditions : 50 bar H₂, 50°C, Methanol/Acetic Acid solvent.

Mechanism & Causality : The pyridine ring is activated by protonation (acetic acid). The chiral Rh-catalyst coordinates to the pyridine, directing hydride delivery to a specific face of the planar aromatic system. This breaks the aromaticity and establishes the C2 chiral center in the first hydrogenation step, which is the rate-determining and stereodefining step.

Route B: Classical Chiral Resolution (Robust/Standard)

For laboratories without high-pressure hydrogenation capabilities, resolution of the racemic mixture is a self-validating protocol.

-

Racemate Synthesis : Hydrogenation of 2-(3-fluorophenyl)pyridine over PtO₂ or Pd/C yields (±)-2-(3-fluorophenyl)piperidine.

-

Salt Formation : Dissolve racemate in hot ethanol. Add 0.5 equivalents of a chiral acid, typically (–)-Dibenzoyl-L-tartaric acid (L-DBTA).

-

Crystallization : Cool slowly. The (R)-amine/(L)-acid diastereomeric salt is typically less soluble and crystallizes out.

-

Free Basing : Treat the filtered salt with 1M NaOH and extract with DCM to yield the enantiopure (R)-amine.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways comparing catalytic asymmetric hydrogenation (Route A) and classical resolution (Route B).

Medicinal Chemistry Applications (SAR)

The (R)-2-(3-fluorophenyl)piperidine scaffold is a bioisostere of the 2-phenylpiperidine moiety found in several bioactive classes.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 antagonists (e.g., CP-99,994, Aprepitant analogs) often feature a 2-phenylpiperidine core. The C2-phenyl group occupies a hydrophobic pocket in the receptor (Transmembrane domains TM5/TM6).

-

Role of Fluorine : The 3-fluoro substitution blocks metabolic oxidation at the phenyl ring, extending the half-life (

) of the drug. -

Role of (R)-Configuration : The spatial orientation of the piperidine nitrogen is critical for forming a salt bridge with a conserved Aspartate residue (Asp) in the GPCR binding pocket. In many NK1 scaffolds, the (2S,3S) configuration is preferred, but the (R)-enantiomer is essential for specific "cis-2,3-disubstituted" analogs or as a control to map the stereochemical requirements of the binding pocket.

NMDA Receptor Modulators

Analogs of Ifenprodil (an NR2B-selective NMDA antagonist) utilize a piperidine linker. The 3-fluorophenyl group provides a specific electrostatic profile that can enhance selectivity for NR2B over NR2A subunits.

Analytical Characterization & Control

To ensure scientific integrity, the enantiomeric excess must be validated using Chiral HPLC.

Protocol: Chiral HPLC Method

-

Column : Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Temperature : 25°C.

-

Expected Results :

-

(S)-Enantiomer (CAS 1228542-46-8): Elutes first (approx.

~8-10 min). -

(R)-Enantiomer (CAS 1228542-47-9): Elutes second (approx.

~12-15 min). -

Note: Retention order may reverse depending on the specific column lot or mobile phase additives; always run a racemic standard first.

-

Safety & Handling (MSDS Summary)

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling : Handle under a fume hood. Wear nitrile gloves and safety glasses.

-

Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Piperidines can absorb CO₂ from the air to form carbamates over time.

References

-

Glorius, F., et al. (2019).[1][2] "Rhodium-Catalyzed Asymmetric Hydrogenation of Fluorinated Pyridines." Journal of the American Chemical Society. Link

-

Fletcher, S. P., et al. (2023).[3] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Organic Chemistry Portal. Link

-

BenchChem Technical Support. (2025). "Comparative Analysis of Chiral Separation Techniques for Benzylpiperidines." BenchChem. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 1228542-46-8 (S-isomer)." PubChem. Link

-

Swain, C. J., et al. (1996). "N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists."[4] Journal of Medicinal Chemistry. Link

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Fluorination of Phenylpiperidine Scaffolds: Physicochemical Tuning and Synthetic Pathways

Executive Summary

The phenylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous CNS-active agents, including opioids (e.g., pethidine), SSRIs (e.g., paroxetine), and NMDA antagonists. However, the naked scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide analyzes the strategic incorporation of fluorine into the phenylpiperidine architecture.[1] We explore how fluorination serves as a dual-function tool: modulating physicochemical properties (pKa, LogD) and blocking metabolic "soft spots" (cytochrome P450 oxidation). We provide a validated synthetic protocol via Suzuki-Miyaura coupling and examine the structural causality behind the success of fluorinated therapeutics like Paroxetine.

The Fluorine Effect: Physicochemical & Conformational Tuning[2][3][4][5]

The introduction of fluorine into a phenylpiperidine scaffold is rarely a passive substitution. It induces profound electronic and steric changes that alter the molecule's interaction with biological targets.[2]

Electronic Modulation and pKa

The piperidine nitrogen is typically basic (pKa ~10-11). Substituents on the phenyl ring can influence this basicity through inductive effects, although the magnitude depends on the distance (number of bonds) between the fluorine and the nitrogen.

-

Inductive Withdrawal: A fluorine atom on the phenyl ring exerts an electron-withdrawing effect (

). While the phenyl ring acts as a spacer, this can slightly lower the pKa of the piperidine nitrogen, reducing the energetic penalty for desolvation before binding. -

Dipole Alignment: The C-F bond introduces a strong dipole. In the context of receptor binding (e.g., SERT or 5-HT receptors), this dipole can engage in orthogonal multipolar interactions with carbonyls or amides in the binding pocket.

Metabolic Blocking

The most common application of fluorination in this scaffold is blocking para-hydroxylation . The phenyl ring is a prime target for CYP450 enzymes (specifically CYP2D6 and CYP3A4).

-

Mechanism: CYP450 operates via a radical abstraction mechanism. The C-H bond strength is ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. This thermodynamic barrier effectively renders the C-F bond inert to oxidative cleavage, redirecting metabolism or extending half-life (

).

Visualization: The Physicochemical Design Cycle

The following diagram illustrates the iterative logic used to optimize phenylpiperidine scaffolds using fluorine scanning.

Figure 1: The iterative process of identifying metabolic soft spots and applying fluorine scans to optimize the phenylpiperidine core.

Synthetic Architectures: Validated Protocols

Constructing fluorinated phenylpiperidines requires robust methodology. While classic nucleophilic aromatic substitution (

Protocol: Synthesis of 4-(4-Fluorophenyl)piperidine

This protocol describes the synthesis of a 4-arylpiperidine core via a Suzuki coupling of a vinyl triflate followed by hydrogenation. This route avoids the harsh conditions of Grignard additions to pyridinium salts.

Reagents & Materials:

-

N-Boc-4-piperidone

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (

) -

4-Fluorophenylboronic acid[3]

- (Catalyst)

-

or

- , Pd/C (For reduction)

Step-by-Step Methodology:

-

Enol Triflate Formation:

-

Cool a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF to -78°C under argon.

-

Add LiHMDS (1.1 equiv) dropwise over 20 mins. Stir for 1 hour to generate the enolate.

-

Add a solution of

(1.1 equiv) in THF. -

Warm to

and stir for 2 hours. -

QC Check: TLC (Hexane/EtOAc) should show disappearance of ketone.

-

Workup: Quench with saturated

, extract with EtOAc, dry over

-

-

Suzuki-Miyaura Coupling:

-

Dissolve the vinyl triflate (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv) in a degassed mixture of DME/Water (3:1).

-

Add

(2.5 equiv). -

Add

(5 mol%). -

Heat to reflux (

) for 12 hours under inert atmosphere. -

QC Check: Monitor by LC-MS for the formation of the coupled alkene product (M+H).

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

-

Hydrogenation & Deprotection:

-

Dissolve the coupled alkene in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

balloon (1 atm) for 4-12 hours. -

Filter catalyst.[4] Treat the crude N-Boc intermediate with 4M HCl in Dioxane to remove the Boc group.

-

Final Product: 4-(4-fluorophenyl)piperidine hydrochloride.

-

Visualization: Synthetic Workflow

Figure 2: The Suzuki-Miyaura route allows for late-stage diversification by swapping the boronic acid partner.

Case Study: Paroxetine (Paxil)[8][9]

Paroxetine is the quintessential example of a fluorinated phenylpiperidine (specifically a 3,4-disubstituted piperidine). It acts as a Selective Serotonin Reuptake Inhibitor (SSRI).[5]

Structural Logic

Paroxetine contains a (3S, 4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine core.[5]

-

The Fluorine Role: The fluorine atom is located at the para-position of the phenyl ring.

-

Affinity vs. H-Bonding: Research indicates that the fluorine atom acts as a weak hydrogen bond acceptor in the serotonin transporter (SERT) binding pocket. More importantly, it modulates the electron density of the aromatic ring, optimizing

stacking interactions within the active site. -

Comparative Potency: Replacing the Fluorine (F) with Hydrogen (H), Bromine (Br), or Iodine (I) results in a significant loss of affinity (

).[6]

This data confirms that the fluorine is not merely a metabolic blocker in this context but a critical pharmacophore element driven by steric fit and electrostatics.

Metabolic Stability & ADME Profile

The primary driver for fluorinating the phenylpiperidine scaffold in early discovery is often to improve metabolic stability.

The Deuterium vs. Fluorine Switch

While deuterium can slow metabolism via the Kinetic Isotope Effect (KIE), fluorine completely blocks the site.

-

Phenylpiperidine Metabolism: The primary clearance route for non-fluorinated analogs is hydroxylation at the para-position of the phenyl ring, followed by glucuronidation and excretion.

-

Data Comparison (General Trends):

| Compound Variant | Primary Metabolic Route | Relative Half-Life ( | LogP (Lipophilicity) |

| Unsubstituted (H) | Rapid p-hydroxylation (CYP2D6) | 1.0x (Baseline) | 2.5 |

| Fluorinated (F) | Blocked p-hydroxylation; diverted to N-oxidation or slow dealkylation | ~3.0x - 5.0x Increase | 2.7 (Slight Increase) |

| Chlorinated (Cl) | Blocked p-hydroxylation; risk of reactive metabolites | ~2.5x Increase | 3.1 (High Increase) |

Table 1: Impact of para-substitution on metabolic and physicochemical parameters.

Lipophilicity and CNS Penetration

Fluorination increases lipophilicity (LogP) compared to hydrogen, but less so than chlorine or bromine. This is crucial for CNS drugs like phenylpiperidines, which must cross the Blood-Brain Barrier (BBB). A moderate increase in LogP often aids membrane permeability without rendering the molecule essentially insoluble or prone to high non-specific binding.

References

-

Navratna, V., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Barnes-Seeman, D., et al. (2014).[9] Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

Sources

- 1. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (R)-2-(3-Fluorophenyl)piperidine Derivatives as Dopamine Transporter Modulators

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Strategic modifications, such as fluorination, can significantly alter the physicochemical properties and biological activity of these derivatives.[3][4] This guide provides a comprehensive technical overview of a specific, highly promising class: (R)-2-(3-Fluorophenyl)piperidine derivatives. These compounds have garnered significant attention for their potent and selective inhibition of the dopamine transporter (DAT), a critical protein in regulating dopaminergic neurotransmission.[5][6] Dysregulation of the dopamine system is implicated in numerous neuropsychiatric conditions, including Attention-Deficit Hyperactivity Disorder (ADHD), depression, and substance use disorders, making DAT a key therapeutic target.[5] This document details the core mechanism of action, explores structure-activity relationships, provides validated, step-by-step experimental protocols for in vitro characterization, and discusses the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

The Dopamine Transporter: A Critical Regulatory Hub

The dopamine transporter (DAT) is a presynaptic membrane protein that actively clears dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.[5][] By blocking this reuptake mechanism, DAT inhibitors increase the extracellular concentration of dopamine, enhancing neurotransmission.[6][] This action forms the therapeutic basis for treating conditions characterized by dopamine deficits. The (R)-2-(3-Fluorophenyl)piperidine scaffold has emerged as a particularly effective pharmacophore for achieving high-affinity and selective DAT inhibition.

The Significance of the (R)-2-(3-Fluorophenyl)piperidine Scaffold

Piperidine-containing compounds are one of the most important building blocks in medicinal chemistry.[2][8] The strategic placement of a fluorine atom on the phenyl ring, specifically at the meta-position, often leads to favorable changes in metabolic stability, lipophilicity, and binding affinity.[3] The (R)-stereochemistry at the 2-position of the piperidine ring is frequently crucial for optimal interaction with the DAT binding site. This guide will dissect the nuances of how these structural features contribute to the potent biological activity observed in this class of molecules.

Core Mechanism of Action: Competitive Inhibition of the Dopamine Transporter

(R)-2-(3-Fluorophenyl)piperidine derivatives primarily function as competitive inhibitors at the dopamine transporter. They bind to the DAT, likely at or near the dopamine binding site, and physically obstruct the reuptake of dopamine from the synapse into the presynaptic neuron. This leads to a sustained elevation of synaptic dopamine levels, thereby amplifying and prolonging the activation of postsynaptic dopamine receptors.

This enhanced dopaminergic activity in key brain regions, such as the prefrontal cortex and striatum, is believed to underlie the therapeutic effects observed in conditions like ADHD, where executive function and attention are improved.[5]

Caption: Workflow for a radioligand binding assay.

Protocol 2: Synaptosomal [³H]-Dopamine Uptake Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters. [9][10][11]This provides a direct measure of the compound's inhibitory potency on DAT function.

4.2.1 Materials & Reagents

-

Tissue: Freshly dissected mouse or rat striatum. [9][11]* Homogenization Buffer: 0.32 M sucrose, 4-5 mM HEPES, pH 7.4. [9][10][11]* Uptake Buffer (KRH): e.g., 120 mM NaCl, 5 mM KCl, 25 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid. [9][10]* Radiolabel: [³H]-Dopamine.

-

Inhibitors for Selectivity: 100 nM Desipramine (to block NET) and other inhibitors as needed. [10]* Stopping Solution: Ice-cold buffer.

-

Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, scintillation counter.

4.2.2 Step-by-Step Methodology

-

Synaptosome Preparation:

-

Dissect striatal tissue in ice-cold buffer. [9][11] * Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer. [11] * Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris. [10] * Transfer the supernatant (S1) to a new tube and centrifuge at a higher speed (e.g., 16,000 x g for 20 min at 4°C) to pellet the crude synaptosomes (P2). [9][10] * Discard the supernatant and resuspend the P2 pellet in fresh, ice-cold uptake buffer. [11]2. Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation for 10 minutes at 37°C with either vehicle or varying concentrations of the test compound.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM).

-

Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes) in the linear range of uptake. [12] * Terminate the uptake by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]-Dopamine.

-

-

Non-Specific Uptake: Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).

-

Counting & Analysis: Lyse the synaptosomes on the filters and measure the trapped radioactivity via scintillation counting. Subtract non-specific uptake from all values. Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC50 value.

Therapeutic Potential & Future Directions

The potent and selective DAT inhibitory profile of (R)-2-(3-Fluorophenyl)piperidine derivatives makes them highly attractive candidates for the treatment of various CNS disorders.

-

ADHD: By increasing dopamine levels in the prefrontal cortex, these compounds could enhance focus, attention, and impulse control, offering an alternative to traditional stimulants like methylphenidate.

-

Depression: For certain subtypes of depression characterized by anhedonia and lack of motivation, enhancing dopaminergic tone could provide a unique antidepressant effect, distinct from that of more common serotonin-focused agents.

-

Substance Use Disorder: These compounds could potentially be used as substitution therapies, for example, for cocaine addiction, by occupying the DAT and preventing the euphoric rush of illicit stimulants. [5] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain penetration and a desirable duration of action. Furthermore, comprehensive selectivity profiling against other transporters and receptors is crucial to minimize off-target effects and ensure a favorable safety profile. Exploring subtle variations in the substitution pattern may also yield compounds with "partial agonist" or "modulator" activity, which could offer therapeutic benefits with a lower potential for abuse. [5]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 12. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Stability of Fluorine-Substituted Piperidines: Strategies and Methodologies for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Paradox and the Fluorine Solution

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to serve as a versatile scaffold, providing a basic nitrogen atom for key interactions with biological targets and improving physicochemical properties such as solubility. However, this aliphatic heterocycle often presents a significant challenge in drug development: metabolic instability. The very C-H bonds that make it a flexible scaffold also render it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites, hindering the progression of otherwise promising drug candidates.[2][3]

For decades, medicinal chemists have sought strategies to "harden" these metabolic soft spots. Among the most successful and widely adopted tactics is the strategic incorporation of fluorine.[4] Fluorine is not merely a hydrogen isostere; its unique properties—extreme electronegativity, small van der Waals radius, and the immense strength of the C-F bond—allow it to profoundly influence a molecule's metabolic fate, often with minimal steric disruption.[4][5] By replacing a hydrogen atom with fluorine at a metabolically labile position, chemists can effectively block oxidation at that site.[6]

This guide provides a comprehensive overview of the metabolic stability of fluorine-substituted piperidines. We will move beyond the simplistic view of the C-F bond as just a "shield" and delve into the mechanistic rationale for its effectiveness. We will explore the common metabolic pathways of piperidines, discuss strategies for positional fluorination, and provide detailed, field-proven protocols for the experimental assessment of metabolic stability. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and validate more robust and effective piperidine-containing therapeutics.

Part 1: The Metabolic Landscape of Piperidines

Understanding the inherent metabolic liabilities of the piperidine ring is the first step toward designing more stable analogues. The liver is the primary site of drug metabolism, where CYP enzymes catalyze the oxidation of lipophilic compounds to facilitate their excretion.[7][8]

Common Metabolic Pathways

For piperidine-containing molecules, several oxidative pathways are prevalent:

-

Piperidine Ring Oxidation: CYP enzymes can directly hydroxylate the carbon atoms of the piperidine ring. Oxidation at the α-position (adjacent to the nitrogen) can lead to the formation of a lactam. Oxidation at the β- and γ-positions is also possible and often proceeds via an iminium ion intermediate.[9]

-

N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, a common metabolic route is the oxidation of the carbon atom attached to the nitrogen, leading to the cleavage of the N-alkyl group.[1][10] This process is a major clearance pathway for many drugs.[1]

-

Iminium Ion Formation: The initial oxidation of the α-carbon can generate a reactive iminium ion intermediate. This species can be further oxidized or react with cellular nucleophiles.[9]

These pathways are not mutually exclusive and often occur in parallel, contributing to the overall metabolic clearance of the drug.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. courses.washington.edu [courses.washington.edu]

Chiral Discrimination in Fluorinated Phenylpiperidines: A Comparative Pharmacophore Guide

The following technical guide details the pharmacological distinction between the (R) and (S) enantiomers of 2-(3-fluorophenyl)piperidine. This analysis focuses on their divergent roles as Monoamine Transporter (MAT) inhibitors and NMDA receptor modulators, a critical dichotomy in neuropsychiatric drug development.[1]

Executive Summary

The 2-phenylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents, including methylphenidate (NDRI) and ifenprodil (NMDA antagonist). The introduction of a fluorine atom at the meta (3) position of the phenyl ring creates 2-(3-fluorophenyl)piperidine , a probe molecule where enantiomeric configuration dictates target selectivity.

This guide analyzes the (S)-enantiomer as a preferential Monoamine Reuptake Inhibitor (resembling the d-amphetamine pharmacophore) and the (R)-enantiomer as a potential modulator of the NMDA GluN2B subunit or Sigma receptors. Understanding this "chiral switch" is essential for designing ligands with high selectivity profiles and reduced off-target toxicity.

Molecular Architecture & The "Fluoro-Switch"

The 3-Fluoro Substitution Effect

Replacing a hydrogen with fluorine at the 3-position is a strategic medicinal chemistry modification (Bioisosterism).

-

Metabolic Blockade: The C3 position on the phenyl ring is a primary site for Cytochrome P450 (CYP2D6) hydroxylation.[1] Fluorination blocks this metabolic soft spot, significantly extending the plasma half-life (

) compared to the unsubstituted parent. -

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring (inductive effect,

), lowering the pKa of the piperidine nitrogen slightly through through-space interactions. This alters the cation-pi interaction potential with the receptor binding pocket.[1]

Stereochemical Divergence

The 2-position of the piperidine ring is the chiral center.

-

(S)-Configuration: Aligns spatially with the rigid conformation of (+)-amphetamine and (R,R)-methylphenidate. It projects the secondary amine and the aromatic ring in the optimal distance (

) for bridging the Aspartate anchor and the aromatic cage of the Dopamine Transporter (DAT). -

(R)-Configuration: Orients the piperidine ring away from the primary monoamine binding pocket, often reducing DAT affinity but opening accessibility to allosteric sites on the NMDA receptor (GluN2B subunit) or Sigma-1 receptors.

Pharmacophore Comparative Analysis

The (S)-Enantiomer: Monoamine Transporter (MAT) Profile

The (S)-2-(3-fluorophenyl)piperidine acts primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

-

Binding Mechanism: The protonated nitrogen forms a salt bridge with the conserved Aspartate residue (Asp79 in DAT) in the transmembrane domain 1 (TM1).[1] The 3-fluorophenyl moiety slots into the hydrophobic sub-pocket formed by TM3 and TM6.

-

Functional Outcome: Inhibition of reuptake leads to elevated synaptic concentrations of dopamine and norepinephrine, resulting in psychostimulant effects.[1]

-

Selectivity: The 3-fluoro substituent typically enhances selectivity for NET (Norepinephrine Transporter) over SERT (Serotonin Transporter) compared to 4-substituted analogs.

The (R)-Enantiomer: NMDA & Sigma Profile

The (R)-enantiomer lacks the optimal steric fit for the DAT orthosteric site but gains affinity for "depressant" or "dissociative" targets.

-

NMDA Receptor (GluN2B): Phenylpiperidines with (R)-configuration often mimic the binding mode of Ifenprodil.[1] They bind to the N-terminal domain (NTD) interface of the GluN1/GluN2B heterodimer, acting as non-competitive antagonists.

-

Sigma-1 Receptor: The (R)-isomer often shows higher affinity for the Sigma-1 chaperone protein, which modulates calcium signaling and ER stress. This activity is associated with neuroprotection but also potential psychotomimetic side effects at high doses.[1]

Visualization of Signaling & Synthesis

Synaptic Signaling Pathway (NDRI Mechanism)

The following diagram illustrates the mechanism of action for the (S)-enantiomer at the dopaminergic synapse.

Figure 1: Mechanism of Action for (S)-2-(3-fluorophenyl)piperidine acting as a reuptake inhibitor, increasing synaptic dopamine levels.

Enantioselective Synthesis Workflow

To study these pharmacophores, high enantiomeric purity (>99% ee) is required.[1] The preferred method is Rhodium-catalyzed asymmetric hydrogenation .[1]

Figure 2: Workflow for the asymmetric synthesis and resolution of 2-(3-fluorophenyl)piperidine enantiomers.

Experimental Protocols

Protocol: Radioligand Binding Assay (DAT Selectivity)

Purpose: To determine the affinity constant (

Materials:

-

Tissue: Rat striatal membrane homogenates.[1]

-

Radioligand:

WIN 35,428 (highly selective DAT ligand).[1] -

Test Compounds: (R)- and (S)-2-(3-fluorophenyl)piperidine (dissolved in DMSO).

-

Non-specific binding blocker: Cocaine (

).[1]

Methodology:

-

Preparation: Thaw striatal membranes and resuspend in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Add liquid scintillation cocktail and count radioactivity.

-

Analysis: Calculate

using non-linear regression and convert to

Protocol: Chiral HPLC Separation

Purpose: To verify optical purity before biological testing.[1]

-

Column: Chiralpak AD-H or OD-H (

mm, -

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Expected Result: The enantiomers should resolve with a separation factor (

) > 1.[1]2. The (S)-isomer typically elutes second on AD-H columns, but this must be confirmed with optical rotation standards.

Quantitative Data Summary

| Parameter | (S)-Enantiomer | (R)-Enantiomer | Relevance |

| Primary Target | DAT / NET | NMDA (GluN2B) / Sigma | Target engagement |

| DAT Affinity ( | Low nM range (<100 nM) | High nM / Low | Stimulant potency |

| NMDA Affinity ( | Low | Dissociative risk | |

| Metabolic Stability | High (due to 3-F) | High (due to 3-F) | Duration of action |

| Therapeutic Class | Psychostimulant / Antidepressant | Dissociative / Neuroprotective | Drug indication |

References

-

Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1][2] Journal of the American Chemical Society.[1] Link[1][2]

-

Runyon, S. P., et al. (2011). "Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters. Link

-

Kozikowski, A. P., et al. (2005). "Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency."[1] Journal of Medicinal Chemistry. Link[1][3]

-

Mottinelli, M., et al. (2019). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists."[1] ACS Chemical Neuroscience.[1] Link[1]

-

BenchChem. "The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide." BenchChem Technical Resources. Link[1]

Sources

The Strategic Role of (R)-2-(3-Fluorophenyl)piperidine in CNS Pharmacophore Design

The following technical guide details the pharmacological utility, synthetic pathways, and experimental characterization of (R)-2-(3-Fluorophenyl)piperidine , a privileged chiral scaffold in Central Nervous System (CNS) drug discovery.

Executive Summary

In modern neuropharmacology, the 2-phenylpiperidine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific enantiomer (R)-2-(3-Fluorophenyl)piperidine has emerged as a critical high-value intermediate and pharmacophore, particularly in the development of Substance P (NK1) antagonists , NMDA receptor modulators (GluN2B-selective) , and Monoamine Reuptake Inhibitors .

This guide explores how the strategic incorporation of a fluorine atom at the meta-position of the phenyl ring, combined with the rigid stereochemistry of the (R)-isomer, solves two notorious challenges in CNS drug design: metabolic instability (cytochrome P450 oxidation) and off-target toxicity .

Medicinal Chemistry Profile: The "Fluorine Effect" & Chirality

Structural Logic and Bioisosterism

The utility of (R)-2-(3-Fluorophenyl)piperidine stems from three specific structural optimizations over the parent 2-phenylpiperidine:

-

Metabolic Blocking: The C3-position of the phenyl ring is a metabolic "soft spot," susceptible to hydroxylation by CYP2D6 and CYP3A4. Substitution with fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) sterically and electronically blocks this oxidation without significantly altering the steric bulk required for receptor binding.

-

Electronic Modulation (pKa): The electron-withdrawing nature of the fluorine atom (inductive effect) lowers the pKa of the piperidine nitrogen (typically from ~10.5 to ~9.5). This increases the fraction of the non-ionized species at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) permeability .

-

Conformational Rigidity: The piperidine ring locks the nitrogen and phenyl group into a specific dihedral angle, reducing the entropic penalty upon binding to targets like the NK1 receptor or the Dopamine Transporter (DAT).

Target Selectivity Landscape

The (R)-enantiomer is frequently the "eutomer" (active isomer) for specific CNS targets, while the (S)-enantiomer often acts as the distomer or targets alternate pathways.

| Target Class | Mechanism of Action | Role of (R)-2-(3-Fluorophenyl)piperidine | Therapeutic Indication |

| NK1 Receptor | Antagonist | Core scaffold mimicking the Substance P N-terminus; F-substitution improves oral bioavailability. | Depression, CINV (Chemotherapy-Induced Nausea) |

| NMDA Receptor | GluN2B Antagonist | Allosteric modulator; binds to the ifenprodil binding site. | Treatment-Resistant Depression, Neuropathic Pain |

| Monoamine Transporters | NET/DAT Inhibitor | Blocks reuptake of norepinephrine/dopamine. | ADHD, Narcolepsy |

| Sigma-1 Receptor | Agonist/Antagonist | Chaperone protein modulation; neuroprotection. | Neurodegenerative diseases |

Technical Workflow: Enantioselective Synthesis

Producing the pure (R)-enantiomer is critical, as the (S)-isomer may induce unwanted side effects. The following protocol describes a scalable Asymmetric Hydrogenation route, preferred over resolution methods for its high atom economy.

Synthesis Diagram (Graphviz)

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: This method avoids the use of stoichiometric chiral auxiliaries and typically yields ee > 95%.

Materials:

-

Precursor: 6-(3-fluorophenyl)-2,3,4,5-tetrahydropyridine (Cyclic Imine).

-

Catalyst: [Ir(cod)Cl]2 (1.0 mol%) + (R)-SegPhos (2.2 mol%).

-

Solvent: Trifluoroethanol (TFE) / Dichloromethane (1:1).

-

Additives: Iodine (I2) (5 mol%) – Critical for enhancing catalyst turnover.

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox under argon, mix [Ir(cod)Cl]2 and (R)-SegPhos in degassed dichloromethane. Stir for 30 minutes to form the active chiral complex.

-

Substrate Loading: Add the cyclic imine (1.0 eq) and Iodine (0.05 eq) to the catalyst solution. Dilute with TFE.

-

Hydrogenation: Transfer the mixture to a high-pressure stainless steel autoclave. Purge with H2 (3 cycles). Pressurize to 50 bar (725 psi) H2.

-

Reaction: Stir at room temperature for 12–18 hours. Monitor conversion via HPLC (Chiralcel OD-H column).

-

Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in EtOH and add L-Tartaric acid (1.0 eq) to precipitate the diastereomeric salt. Recrystallize from EtOH/H2O to upgrade ee to >99%. Liberate the free base using 1M NaOH extraction.

Biological Characterization: NK1 Receptor Binding Assay

To validate the utility of the synthesized scaffold, researchers must confirm its affinity for the target. Below is a standard protocol for evaluating binding affinity (

Signaling Pathway Context (Graphviz)

Radioligand Binding Protocol (Competition Assay)

Rationale: Determines the affinity (

Reagents:

-

Membranes: CHO cells stably expressing human NK1 receptors.

-

Radioligand:

-Substance P (0.5 nM final concentration). -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.02% BSA.

-

Non-specific control: Aprepitant (10 µM).

Procedure:

-

Preparation: Thaw membrane aliquots and homogenize in assay buffer.

-

Incubation: In a 96-well plate, add:

-

50 µL Test Compound (Serial dilution

to -

50 µL

-Substance P. -

100 µL Membrane suspension (10 µg protein/well).

-

-

Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.

-

Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a beta-counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response). Convert to

Safety & Handling

While (R)-2-(3-Fluorophenyl)piperidine is a research chemical, its structural similarity to bioactive monoamines requires strict adherence to safety protocols.

-

Hazard Class: Irritant (Skin/Eye), potential Acute Toxicity (Oral).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO2.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Fluorine content).

References

-

BenchChem. (2025).[1][2] The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Retrieved from

-

Rowley, M., et al. (2001).[3] "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[3][4] Journal of Medicinal Chemistry, 44(10), 1603-1614. Retrieved from

-

Szabo, M., et al. (2025).[5] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131495822, (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. Retrieved from

-

ChemScene. (n.d.). Product Information: (S)-2-(3-fluorophenyl)piperidine (CAS 1228542-46-8).[6] Retrieved from

-

GlaxoSmithKline. (2009). Discovery of GSK962040: A Motilin Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. chemscene.com [chemscene.com]

Enantioselective hydrogenation of 2-(3-fluorophenyl)pyridine

Application Note & Protocol

Enantioselective Hydrogenation of 2-(3-Fluorophenyl)pyridine via Iridium-Catalyzed Reduction of Pyridinium Salts

Abstract & Introduction

Chiral piperidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, the enantioenriched 2-arylpiperidine framework is a key building block for synthesizing potent therapeutic agents. This application note provides a detailed, field-proven protocol for the asymmetric hydrogenation of 2-(3-fluorophenyl)pyridine to produce chiral 2-(3-fluorophenyl)piperidine, a valuable synthetic intermediate.[2]

The direct hydrogenation of pyridines presents significant challenges due to the high aromatic stabilization energy of the pyridine ring and the propensity for both the substrate and the saturated piperidine product to coordinate to and poison the metal catalyst.[3][4] To overcome these hurdles, a substrate activation strategy is employed. This protocol details the conversion of the weakly reactive pyridine into a highly reactive N-benzylpyridinium salt, which facilitates a highly efficient and enantioselective hydrogenation using a chiral Iridium-bisphosphine catalytic system.[4] This method avoids catalyst deactivation and enables the synthesis of the target molecule with excellent enantioselectivity under practical reaction conditions.

Principle of the Reaction: Substrate Activation

The core of this methodology lies in activating the pyridine ring to make it susceptible to hydrogenation. The lone pair of electrons on the pyridine nitrogen is responsible for its catalyst-poisoning properties. By quaternizing the nitrogen with an activating group (e.g., a benzyl group), two critical objectives are achieved:

-

Elimination of Catalyst Poisoning: The nitrogen lone pair is engaged in a covalent bond, preventing it from coordinating to the iridium catalyst center.[4]

-

Destruction of Aromaticity: The formation of the pyridinium cation significantly reduces the aromatic stability of the ring, lowering the activation energy required for hydrogenation.[5][6]

The subsequent hydrogenation is catalyzed by an in-situ-generated chiral iridium complex. The complex consists of an iridium precursor, such as [Ir(COD)Cl]2, and a chiral bisphosphine ligand, like (S)-MeO-BIPHEP. An iodine additive is often crucial for activating the iridium(I) precursor to the active iridium(III) catalytic species.[5][7] The chiral ligand environment dictates the facial selectivity of the hydride transfer from the metal to the substrate, resulting in the formation of one enantiomer in excess.

Figure 1: Conceptual reaction pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. High-pressure hydrogenation must be conducted in a certified autoclave behind a safety shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of N-Benzyl-2-(3-fluorophenyl)pyridinium Bromide

This preliminary step converts the starting pyridine into the activated substrate required for hydrogenation.

Materials:

-

2-(3-Fluorophenyl)pyridine

-

Benzyl bromide (BnBr)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Diethyl ether (for washing)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(3-fluorophenyl)pyridine (1.0 eq.).

-

Add anhydrous toluene (approx. 5 mL per 1 mmol of pyridine).

-

Add benzyl bromide (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. A precipitate will form as the reaction progresses.

-

Cool the mixture to room temperature.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under high vacuum to yield the pyridinium salt. The product is typically used in the next step without further purification.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Materials & Equipment:

-

N-Benzyl-2-(3-fluorophenyl)pyridinium bromide (from Protocol 3.1)

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(S)-MeO-BIPHEP (or another suitable chiral bisphosphine ligand)

-

Iodine (I₂)

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))

-

High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

-

Schlenk line and standard glassware for handling air-sensitive reagents

-

Hydrogen gas (high purity, 5.0 grade)

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict nitrogen atmosphere, add [Ir(COD)Cl]₂ (0.005 eq., 0.5 mol%) and (S)-MeO-BIPHEP (0.011 eq., 1.1 mol%) to a small vial. Add a portion of the degassed solvent (approx. 2 mL) and stir for 20-30 minutes to form the pre-catalyst solution.

-

Reactor Charging: To the glass liner of the autoclave, add the N-benzyl-2-(3-fluorophenyl)pyridinium bromide (1.0 eq.) and iodine (0.05 eq., 5 mol%).

-

Reaction Assembly: Place the liner inside the autoclave. Transfer the pre-catalyst solution from step 1 into the liner via cannula. Wash the vial with the remaining degassed solvent to ensure quantitative transfer, adding the washings to the reactor. The total solvent volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).

-

Hydrogenation: Seal the autoclave securely. Purge the system by pressurizing with hydrogen gas (to ~10 bar) and then venting (to ~1 bar) at least five times to remove all air.

-

Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).[8]

-

Begin stirring and heat the reaction to the set temperature (e.g., 30-40 °C).

-

Maintain the reaction under these conditions for 24-48 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen gas in a fume hood.

-

Open the autoclave and remove the reaction mixture.

-

Product Isolation:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product will contain the hydrogenated product as a salt. For many applications, de-benzylation is required. A common method is catalytic transfer hydrogenation using Pd/C and a hydrogen donor like ammonium formate, or direct hydrogenation over a palladium catalyst.

-

After de-benzylation, perform a standard aqueous work-up. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(3-fluorophenyl)piperidine.

-

Characterization and Analysis

Structural Verification

-

¹H and ¹³C NMR: Confirm the structure of the final product and verify the absence of starting material. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic signals in the piperidine region are key indicators.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

Determination of Enantiomeric Excess (e.e.)

The most critical analysis is the determination of the product's enantiomeric purity. This is reliably achieved using Chiral High-Performance Liquid Chromatography (HPLC).[9]

Recommended Chiral HPLC Method:

-

Instrument: Standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended for this class of compounds. Examples include Daicel Chiralpak AD-H or Chiralcel OD-H.[9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of a basic additive (e.g., Diethylamine, DEA) is often required to achieve good peak shape for basic analytes like piperidines. A typical starting condition would be 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm or 260 nm.

-

Sample Preparation: Prepare a dilute solution of the purified product (approx. 0.5 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and the racemic standard. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Expected Results & Data Summary

The following table summarizes typical results for the asymmetric hydrogenation of 2-aryl pyridinium salts based on established literature precedents.[1][4]

| Substrate Entry | Catalyst System | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| N-Benzyl-2-phenylpyridinium | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | 50 | 30 | 24 | >95 | 96 |

| N-Benzyl-2-(4-methoxyphenyl)pyridinium | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | 50 | 30 | 24 | >95 | 95 |

| N-Benzyl-2-(3-fluorophenyl)pyridinium | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | 50 | 30 | 24 | >90 (Expected) | >95 (Expected) |

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to final analysis.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Preparation of HCl salt of (R)-2-(3-Fluorophenyl)piperidine

An Application Note and Protocol for the Preparation of the HCl Salt of (R)-2-(3-Fluorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the hydrochloride (HCl) salt of (R)-2-(3-Fluorophenyl)piperidine, a valuable chiral building block in medicinal chemistry. The synthesis of this compound is of significant interest due to the prevalence of the 2-arylpiperidine motif in numerous pharmacologically active agents. This guide outlines a robust and reproducible methodology, beginning with the racemic synthesis of 2-(3-fluorophenyl)piperidine, followed by diastereomeric salt resolution using a chiral resolving agent, and concluding with the formation and purification of the target HCl salt. The protocols described herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the chemical identity, purity, and enantiomeric excess of the final product.

Introduction: The Significance of Chiral 2-Arylpiperidines

The 2-arylpiperidine scaffold is a privileged structure in drug discovery, forming the core of numerous central nervous system (CNS) active compounds, including antidepressants, antipsychotics, and analgesics. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure 2-arylpiperidines, such as (R)-2-(3-Fluorophenyl)piperidine, is a key focus in pharmaceutical research and development.

This application note details a well-established and reliable method for obtaining the enantiomerically pure (R)-isomer of 2-(3-Fluorophenyl)piperidine via classical resolution, a technique that remains highly relevant in both academic and industrial settings due to its scalability and cost-effectiveness. The subsequent conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, facilitating its handling and formulation.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process, which is depicted in the workflow diagram below. The process begins with the synthesis of racemic 2-(3-fluorophenyl)piperidine, followed by chiral resolution to isolate the desired (R)-enantiomer, and finally, the formation of the hydrochloride salt.

Figure 1: Overall synthetic workflow from starting materials to the final HCl salt.

Experimental Protocols

Stage 1: Synthesis of Racemic 2-(3-Fluorophenyl)piperidine

This stage involves the synthesis of the racemic precursor. A common and effective method is the addition of an organometallic reagent, such as 3-fluorophenyllithium, to a pyridine derivative, followed by reduction of the resulting intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-3-fluorobenzene | 175.00 | 20.0 g | 0.114 | Starting material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 48.0 mL | 0.120 | Handle with care under inert atmosphere |

| 2-Picoline | 93.13 | 10.6 g | 0.114 | Freshly distilled |

| Anhydrous Diethyl Ether | 74.12 | 300 mL | - | Dry over sodium/benzophenone |

| Sodium borohydride (NaBH₄) | 37.83 | 8.6 g | 0.228 | Moisture sensitive |

| Methanol | 32.04 | 150 mL | - | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | For extraction |

| Saturated aq. NaHCO₃ | - | 100 mL | - | For workup |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | Drying agent |

Protocol:

-

Preparation of 3-Fluorophenyllithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-3-fluorobenzene (20.0 g, 0.114 mol) and anhydrous diethyl ether (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (48.0 mL of a 2.5 M solution in hexanes, 0.120 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for an additional 30 minutes.

-

Addition to 2-Picoline: In a separate flame-dried flask, dissolve 2-picoline (10.6 g, 0.114 mol) in anhydrous diethyl ether (150 mL) and cool to -78 °C. Transfer the freshly prepared 3-fluorophenyllithium solution to the dropping funnel via cannula and add it dropwise to the 2-picoline solution over 45 minutes. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Reduction to Piperidine: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol (150 mL) to quench any unreacted organolithium species. In a portion-wise manner, add sodium borohydride (8.6 g, 0.228 mol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the solvent. To the residue, add water (100 mL) and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield crude racemic 2-(3-fluorophenyl)piperidine as an oil. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) if necessary.

Stage 2: Chiral Resolution using (-)-Dibenzoyl-L-tartaric acid

This protocol employs fractional crystallization of diastereomeric salts to separate the enantiomers. The choice of resolving agent is crucial for efficient separation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Racemic 2-(3-Fluorophenyl)piperidine | 179.24 | 10.0 g | 0.0558 | From Stage 1 |

| (-)-Dibenzoyl-L-tartaric acid (DBTA) | 358.32 | 10.0 g | 0.0279 | Chiral resolving agent |

| Ethanol (95%) | 46.07 | 200 mL | - | Solvent for crystallization |

| 2 M Sodium Hydroxide (NaOH) | 40.00 | ~50 mL | - | For basification |

| Diethyl Ether | 74.12 | 150 mL | - | For extraction |

Protocol:

-

Diastereomeric Salt Formation: Dissolve racemic 2-(3-fluorophenyl)piperidine (10.0 g, 0.0558 mol) in warm 95% ethanol (100 mL). In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (10.0 g, 0.0279 mol) in warm 95% ethanol (100 mL). Combine the two solutions and heat the mixture gently until a clear solution is obtained.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with the (L)-acid is typically less soluble and will crystallize out. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization. Allow the mixture to stand at room temperature for 12-24 hours, then cool to 4 °C for an additional 4 hours to maximize crystal formation.

-

Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold 95% ethanol. The collected solid is the (R)-2-(3-fluorophenyl)piperidine • (-)-dibenzoyl-L-tartrate salt.

-

Liberation of the Free Base: Suspend the diastereomeric salt in water (100 mL) and add 2 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12. Extract the liberated free base with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-(3-fluorophenyl)piperidine as a colorless oil.

Figure 2: Logical flow of the chiral resolution via diastereomeric salt crystallization.

Stage 3: Preparation of the Hydrochloride Salt

The final step is the conversion of the enantiomerically pure free base into its more stable and handleable HCl salt.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (R)-2-(3-Fluorophenyl)piperidine | 179.24 | 5.0 g | 0.0279 | From Stage 2 |

| 2 M HCl in Diethyl Ether | - | ~15 mL | ~0.030 | Commercially available or freshly prepared |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | For precipitation and washing |

Protocol:

-

Salt Formation: Dissolve the (R)-2-(3-fluorophenyl)piperidine free base (5.0 g, 0.0279 mol) in anhydrous diethyl ether (100 mL) in a flask equipped with a magnetic stirrer.

-

Precipitation: While stirring, add 2 M HCl in diethyl ether (~15 mL, ~0.030 mol) dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

-

Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour. Collect the white solid by vacuum filtration. Wash the filter cake with a generous amount of cold, anhydrous diethyl ether to remove any excess HCl and impurities.

-

Drying: Dry the product under high vacuum at 40-50 °C for several hours to remove residual solvent. The final product should be a fine, white, crystalline solid.

Analytical Characterization

To ensure the quality of the final product, a series of analytical tests should be performed.

Recommended Analytical Methods:

| Analysis | Purpose | Expected Result |

| Melting Point | Assess purity and identity | Sharp melting point, compare to literature value |

| ¹H and ¹³C NMR | Confirm chemical structure | Spectra consistent with the proposed structure |

| Mass Spectrometry | Confirm molecular weight | [M+H]⁺ ion corresponding to the free base |

| Chiral HPLC | Determine enantiomeric excess (e.e.) | e.e. > 99% |

Example Chiral HPLC Conditions:

-

Column: Chiralcel OD-H or equivalent

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

The retention times of the (R) and (S) enantiomers should be determined using a sample of the racemic material. The final product should show only a single, sharp peak corresponding to the (R)-enantiomer.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Stage 1 | Incomplete formation of the organolithium reagent; moisture contamination. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated n-butyllithium. |

| No crystallization in Stage 2 | Solution is too dilute or supersaturated; incorrect solvent system. | Try concentrating the solution slightly. Scratch the flask or add a seed crystal. Experiment with different solvent systems (e.g., ethanol/water mixtures). |

| Low enantiomeric excess | Incomplete separation of diastereomers. | Perform a second recrystallization of the diastereomeric salt. Ensure slow cooling to promote selective crystallization. |

| Product is an oil or sticky solid | Residual solvent; incomplete salt formation. | Ensure the free base is fully converted to the salt. Dry the final product under high vacuum for an extended period, possibly with gentle heating. |

Conclusion

This application note provides a comprehensive and field-tested protocol for the preparation of (R)-2-(3-Fluorophenyl)piperidine HCl. By following the detailed steps for synthesis, resolution, and salt formation, researchers can reliably produce this key chiral intermediate with high purity and enantiomeric excess. The inclusion of analytical checkpoints and troubleshooting guidance serves to create a self-validating workflow, ensuring the integrity and reproducibility of the experimental outcome. This methodology is well-suited for laboratory-scale synthesis and provides a solid foundation for further process development and scale-up.

References

-

Title: Asymmetric Synthesis of 2-Arylpiperidines. Source: Chemical Reviews. URL: [Link]

-

Title: Classical Resolution of Racemates. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: The use of tartaric acid and its derivatives in chiral resolution. Source: Tetrahedron: Asymmetry. URL: [Link]

-

Title: Practical Organic Synthesis: A Laboratory Manual. Source: Wiley. URL: [Link]

Definitive Guide: Determination of Absolute Configuration using X-ray Crystallography

Executive Summary

In pharmaceutical development, the determination of Absolute Configuration (AC) —the precise spatial arrangement of atoms in a chiral molecule (

This guide objectively compares X-ray crystallography against its primary alternatives, providing field-proven protocols for determining AC even in challenging "light-atom" structures (C, H, O, N only).

Part 1: The Gold Standard – X-ray Crystallography

The Mechanism: Anomalous Scattering

Standard X-ray diffraction assumes Friedel’s Law, where the intensity of a reflection

When the incident X-ray energy is near the absorption edge of an atom in the crystal, the atomic scattering factor (

- : Normal scattering (electron density).[2]

-

and

The imaginary component (

Statistical Validation: Flack, Hooft, and Parsons

The reliability of AC determination is quantified by specific parameters.[3] A common error in R&D is relying solely on the Flack parameter for weak anomalous scatterers.

| Parameter | Symbol | Methodology | Best Use Case |

| Flack Parameter | Least-squares refinement of the twin fraction. | Strong anomalous signal (presence of heavy atoms: Cl, S, P, metals). | |

| Hooft Parameter | Bayesian statistical analysis of Bijvoet differences.[4][5] | Light-atom structures (O, N, C only). More robust against noise. | |

| Parsons Quotient | Uses intensity quotients ( | High-precision validation; reduces systematic errors (absorption). |

Interpretation of

-

(with

- : Inverted Structure (The model is the mirror image of the crystal).

- : Racemic Twin or lack of anomalous signal.

Critical Insight: For light-atom molecules (pharmaceuticals), the standard uncertainty (

) of the Flack parameter is often too large (>0.3) to be conclusive. In these cases, the Hooft parameter () must be used, as it often yields valid probabilities ( , ) even when the Flack parameter fails [1, 2].

Part 2: Comparative Analysis (X-ray vs. Alternatives)

While X-ray is definitive, it is not always feasible.[6] The following matrix compares it with Vibrational Circular Dichroism (VCD) and NMR (Mosher's Method).

Performance Matrix

| Feature | X-ray Crystallography | VCD (Vibrational Circular Dichroism) | NMR (Mosher's Method) |

| Primary Requirement | Single Crystal (approx.[7] | Solution phase (approx. 5-10 mg) | Derivatization with chiral agent |

| Destructive? | No (Non-destructive) | No (Recoverable sample) | Yes (Chemical modification) |

| Time to Result | 2–24 hours (Data collection + Refinement) | 2–5 days (Measurement + DFT Calculation) | 1–2 days (Synthesis + NMR time) |

| Accuracy | Definitive (>99%) Direct observation. | High (>95%) Dependent on DFT level of theory. | Medium-High Dependent on conformational rigidity. |

| Light Atom Capability | Challenging (Requires Cu source & high redundancy). | Excellent (No heavy atom required). | Excellent (Standard organic chemistry). |

| Regulatory Status | FDA Preferred (Gold Standard). | FDA Accepted (Growing adoption). | FDA Accepted (Supporting data). |

Deep Dive: X-ray vs. VCD

Case Study: Santonin

-

X-ray: Requires crystallization.[7] If the molecule is an oil or amorphous solid, X-ray is impossible without co-crystallization (e.g., with a chiral salt), which alters the solid-state form.

-

VCD: Can measure Santonin directly in

solution. The experimental spectrum is compared to a DFT-calculated spectrum.[6][8][9]

Part 3: Experimental Protocol (X-ray AC Determination)

To ensure regulatory-grade AC determination, specifically for light-atom organic molecules, follow this self-validating workflow.

Step 1: Crystal Growth & Selection

-

Goal: Single, untwinned crystal.

-

Action: Verify singularity using a polarizing microscope.

-

Heavy Atom Incorporation (Optional): If the molecule is pure C/H/O, consider co-crystallizing with a heavier counter-ion (e.g., HBr salt) to enhance

. However, modern Cu sources often render this unnecessary.

Step 2: Data Collection Strategy

-

Source Selection: Use Copper (

,-

Why? The anomalous signal (

) for Oxygen is

-

-

Completeness: Aim for >99% completeness.

-

Redundancy (Multiplicity): Collect high-redundancy data (Multiplicity > 10).

-

Friedel Pairs: Ensure Friedel pairs are not merged during initial data reduction.

Step 3: Refinement & Validation

-

Software: SHELXL (Refinement) and PLATON (Validation).

-

Procedure:

-

Refine structure to convergence (

). -

Use the TWIN and BASF instructions in SHELXL to refine the Flack parameter (

). -

Crucial Step: Run the .cif and .fcf files through PLATON's Bijvoet Pair Analysis .

-

Extract the Hooft Parameter (

) and the Parsons Quotient ( -

Check the Probability (

): The probability that the structure is correct assuming enantiopurity.[4] A value of

-

Part 4: Visualization of Workflows

Workflow: X-ray AC Determination

This diagram outlines the decision process and technical execution for determining absolute configuration via X-ray.

Caption: Logical workflow for selecting X-ray sources and statistical parameters based on atomic composition.

Decision Matrix: Method Selection

When to choose X-ray versus VCD or NMR based on sample state and constraints.

Caption: Strategic decision tree for selecting the optimal analytical technique for chiral assignment.

References

-

Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

-

Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

-

Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[5][10][13][14] Acta Crystallographica Section B, 69(3), 249-259. Link

-

FDA Policy Statement. (1992).[11][15] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[11][15][16][17] Link

-

Stephens, P. J., et al. (2008). Determination of Absolute Configuration of Chiral Molecules using VCD. Chirality, 20(5), 643-663. Link

Sources

- 1. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]

- 2. X-Ray Crystallography - Direct methods [my.yetnet.ch]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Bijvoet-Pair Analysis [platonsoft.nl]

- 5. researchgate.net [researchgate.net]

- 6. jascoinc.com [jascoinc.com]

- 7. spark904.nl [spark904.nl]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. biotools.us [biotools.us]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 12. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]

- 13. journals.iucr.org [journals.iucr.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. researchgate.net [researchgate.net]

A Comparative Guide to the NMR Analysis of (R)-2-(3-Fluorophenyl)piperidine with Chiral Shift Reagents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric purity is a critical, non-negotiable step. For chiral molecules such as (R)-2-(3-Fluorophenyl)piperidine, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by the use of chiral shift reagents (CSRs), provides a powerful and accessible method for this analysis. This guide offers an in-depth comparison of common NMR chiral shift reagents, their performance in the analysis of (R)-2-(3-Fluorophenyl)piperidine, and detailed experimental protocols.

The Principle of Chiral Recognition by NMR